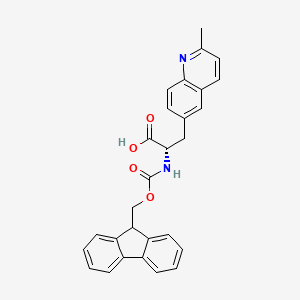

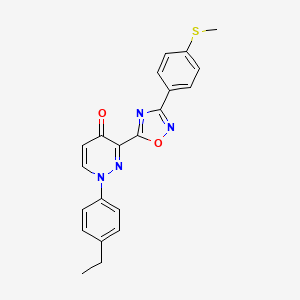

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C28H24N2O4 and its molecular weight is 452.51. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Quality Control in Pharmaceuticals

The molecular similarity of quinoline derivatives to fluoroquinolone antibiotics positions them as prospective scaffolds for antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, have been developed for quality control of active pharmaceutical ingredients (APIs) derived from quinoline propanoic acids. These methods are crucial for ensuring the purity and efficacy of new antimicrobial candidates (Zubkov et al., 2016).

Fluorescence Studies and Biochemical Applications

Quinoline derivatives are known for their efficient fluorescence, making them valuable in studying biological systems, including DNA. Their potential as antioxidants and radioprotectors is also notable, with new compounds showing promise for sensitive and selective applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Protective Groups in Peptide Synthesis

The Fmoc group is extensively utilized to protect hydroxy groups during peptide synthesis, offering compatibility with various acid- and base-labile protecting groups. This versatility is essential for synthesizing complex peptides and nucleotide sequences efficiently, demonstrating the compound's vital role in modern synthetic organic chemistry (Gioeli & Chattopadhyaya, 1982).

Novel Fluorophores for Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product related to quinoline derivatives, exhibits strong fluorescence in aqueous media, making it an excellent candidate for fluorescent labeling reagents in biomedical analysis. Its stability and pH-independent fluorescence intensity are particularly advantageous for sensitive and accurate detection in various analytical contexts (Hirano et al., 2004).

Fluorescence Labeling of Oligonucleotides

Innovative fluorophores based on quinoline derivatives have been developed for labeling nucleosides and oligodeoxyribonucleotides, enhancing fluorescence signals and hybridization affinity. These advancements significantly benefit the fields of genetics and molecular biology, enabling more efficient and precise genetic analysis and diagnostics (Singh & Singh, 2007).

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylquinolin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4/c1-17-10-12-19-14-18(11-13-25(19)29-17)15-26(27(31)32)30-28(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-14,24,26H,15-16H2,1H3,(H,30,33)(H,31,32)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWIFTLRZYWYGW-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2002477-91-8 |

Source

|

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylquinolin-6-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2925717.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B2925718.png)

![2-Chloro-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]acetamide](/img/structure/B2925720.png)

![2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2925723.png)

![1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane](/img/structure/B2925726.png)

![N-(2,4-difluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925728.png)